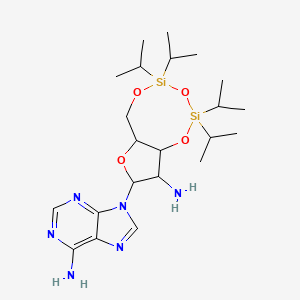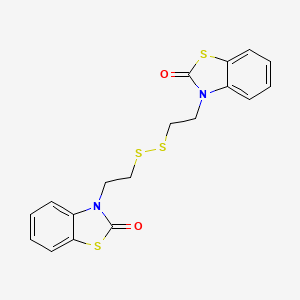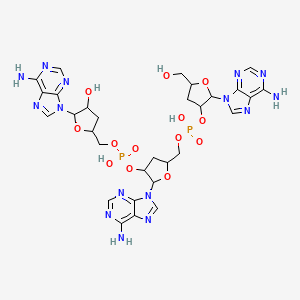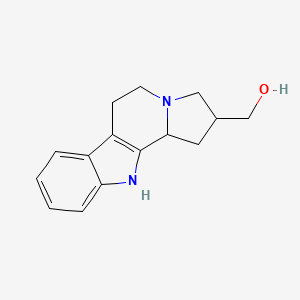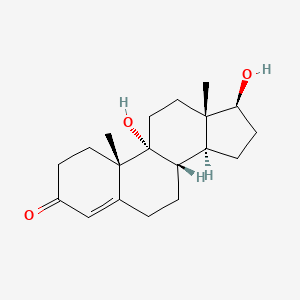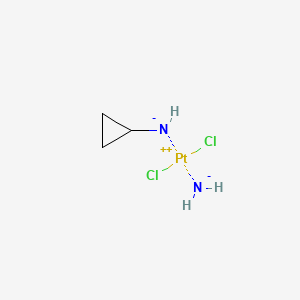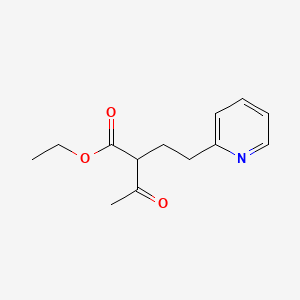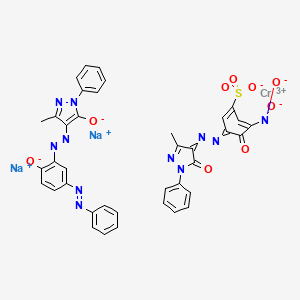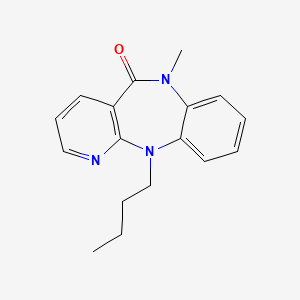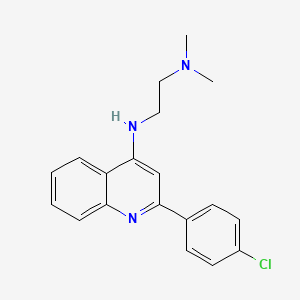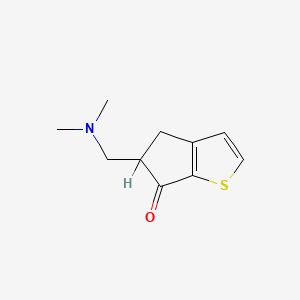
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is a complex organic compound that belongs to the class of benzoselenazolium salts. This compound is characterized by its unique structure, which includes two benzoselenazolium moieties connected by a sulfopropyl linker. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt typically involves the following steps:
Formation of Benzoselenazolium Moieties: The initial step involves the synthesis of benzoselenazolium units. This can be achieved through the reaction of o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Introduction of Sulfopropyl Groups: The next step involves the introduction of sulfopropyl groups to the benzoselenazolium units. This can be done by reacting the benzoselenazolium units with 1,3-propanesultone under basic conditions.
Coupling of Benzoselenazolium Units: The final step involves the coupling of two benzoselenazolium units through a sulfopropyl linker. This can be achieved by reacting the sulfopropylated benzoselenazolium units with a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can also undergo reduction reactions, where the selenium atoms are reduced to lower oxidation states.
Substitution: The sulfopropyl groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions. The reactions are typically carried out in polar solvents under basic conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Reduced benzoselenazolium derivatives
Substitution: Substituted benzoselenazolium derivatives
Wissenschaftliche Forschungsanwendungen
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anticancer and antioxidant activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism of action of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt involves its interaction with molecular targets through its selenium atoms. The selenium atoms can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoselenazolium Chloride: Similar structure but with chloride ions instead of sulfopropyl groups.
Selenobenzene: Contains selenium but lacks the benzoselenazolium structure.
Selenocysteine: An amino acid containing selenium, structurally different but functionally similar in some biochemical contexts.
Uniqueness
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is unique due to its dual benzoselenazolium structure connected by a sulfopropyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55425-27-9 |
|---|---|
Molekularformel |
C21H21N2NaO6S2Se2 |
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
sodium;3-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H22N2O6S2Se2.Na/c24-30(25,26)13-5-11-22-16-7-1-3-9-18(16)32-20(22)15-21-23(12-6-14-31(27,28)29)17-8-2-4-10-19(17)33-21;/h1-4,7-10,15H,5-6,11-14H2,(H-,24,25,26,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HIIYMRMTISVVGM-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)N(/C(=C\C3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])/[Se]2)CCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=CC3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])[Se]2)CCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


